molecular formula C17H12O5 B180081 5-Acetoxy-7-hydroxyflavone CAS No. 132351-58-7

5-Acetoxy-7-hydroxyflavone

Cat. No. B180081
M. Wt: 296.27 g/mol
InChI Key: ZCEVJMPLRAGWNX-UHFFFAOYSA-N
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Description

5-Acetoxy-7-hydroxyflavone is a natural compound that belongs to the flavonoids chemical family . It is isolated from the heartwoods of Pinus armandii . The compound has a molecular formula of C17H12O5 and a molecular weight of 296.3 .


Molecular Structure Analysis

The molecular structure of 5-Acetoxy-7-hydroxyflavone consists of 36 bonds in total. These include 24 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ketone, 1 aromatic hydroxyl, and 1 aromatic ether .


Physical And Chemical Properties Analysis

5-Acetoxy-7-hydroxyflavone appears as a yellow powder . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound has a molecular weight of 296.3 .

Scientific Research Applications

Summary of the Application

5-Acetoxy-7-hydroxyflavone is a type of flavonoid compound that has been studied for its potential anti-neurodegenerative activity . This research is particularly relevant to neurodegenerative disorders such as Alzheimer’s disease (AD), Parkinson’s disease (PD), Huntington’s disease (HD), and amyotrophic lateral sclerosis (ALS) .

Methods of Application or Experimental Procedures

The structure-activity relationship of 80 flavonoid compounds, including 5-Acetoxy-7-hydroxyflavone, was analyzed by performing three different anti-neurodegeneration screening tests . The presence of a hydroxy substituent group at position C3′ as well as C5′ of ring B and a methoxy substituent group at the C7 position of ring A were found to play a vital role in neuroprotective and antioxidant as well as anti-inflammatory activity .

Results or Outcomes

The study found that 5-Acetoxy-7-hydroxyflavone was one of the top-performing active structures out of the 80 structures tested . A molecular docking study was carried out for the 3 lead flavonoid compounds and 21 similar hypothetical proposed structures to estimate the binding strength between the tested compounds and proteins potentially involved in disease causation .

properties

IUPAC Name

(7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-10(18)21-15-7-12(19)8-16-17(15)13(20)9-14(22-16)11-5-3-2-4-6-11/h2-9,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEVJMPLRAGWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577585
Record name 7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetoxy-7-hydroxyflavone

CAS RN

132351-58-7
Record name 7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Dhananjayan - Journal of Cancer Research, 2015 - downloads.hindawi.com
ε-N-Acetylation of lysine residues (Kac) is one of the most frequently occurring posttranslational modifications (PTMs) which control gene transcription and a vast array of diverse cellular …
Number of citations: 27 downloads.hindawi.com
K Dhananjayan - 2015 - academia.edu
-N-Acetylation of lysine residues (Kac) is one of the most frequently occurring posttranslational modifications (PTMs) which control gene transcription and a vast array of diverse …
Number of citations: 0 www.academia.edu
E Jivishov, L Nahar, SD Sarker - Annual Reports in Medicinal Chemistry, 2020 - Elsevier
The kidneys are vital organs that play an important role in removing waste and toxic materials from the blood, and maintain electrolyte balance, regulate homeostasis of the blood …
Number of citations: 5 www.sciencedirect.com

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